CAY10592

Overview

Description

CAY10592 (CAS 685139-10-0) is a selective partial agonist for the peroxisome proliferator-activated receptor delta (PPARδ). PPARs are ligand-activated nuclear transcription factors involved in energy homeostasis, insulin sensitivity, and glucose metabolism . This compound has desirable oral pharmacokinetic properties and exhibits potent activity in relevant assays.

Preparation Methods

Synthetic Routes:: The synthetic route for CAY10592 involves the following steps:

Thioether Formation: A thioether linkage is formed by reacting 3,3-bis(4-bromophenyl)-2-propen-1-yl thiol with 2-chlorophenol.

Etherification: The resulting thioether intermediate reacts with chloroacetic acid to form the final compound.

Industrial Production:: Information on large-scale industrial production methods for this compound is not widely available. research laboratories can synthesize it using the described synthetic route.

Chemical Reactions Analysis

CAY10592 undergoes various reactions, including:

Oxidation: It can be oxidized under specific conditions.

Reduction: Reduction reactions may modify its structure.

Substitution: Substituents on the aromatic rings can be replaced. Common reagents and conditions depend on the specific reaction type.

Major products formed from these reactions include derivatives of this compound with altered functional groups.

Scientific Research Applications

CAY10592 finds applications in:

Metabolic Research: Investigating lipid metabolism, insulin sensitivity, and glucose homeostasis.

Cardiovascular Studies: Assessing its impact on lipoprotein levels and atherosclerosis.

Drug Development: As a potential therapeutic agent for metabolic disorders.

Mechanism of Action

CAY10592 activates PPARδ, influencing gene expression related to lipid metabolism, energy balance, and inflammation. It modulates pathways involved in lipid utilization and glucose regulation.

Comparison with Similar Compounds

CAY10592 stands out due to its selective PPARδ activity. Similar compounds include GW501516 (PPARδ agonist) and fenofibrate (PPARα agonist), but their mechanisms differ.

Biological Activity

CAY10592, a selective inhibitor of SIRT2, has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases such as Parkinson's disease. This compound is characterized by its ability to rescue dopamine neurons from α-synuclein toxicity in both in vitro and in vivo models. Below is a detailed examination of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

- Chemical Formula : C23H13Cl2N3O2

- Molecular Weight : 434.3 g/mol

- Purity : ≥98%

- Stability : Stable for at least 2 years at -20°C

This compound is a crystalline solid that functions effectively as a cell-permeable compound, making it suitable for various biological assays.

This compound acts primarily as an inhibitor of SIRT2 (NAD+-dependent deacetylase), with an IC50 value of 3.5 µM. This inhibition is significant because SIRT2 plays a crucial role in regulating neuronal survival and function. By selectively inhibiting SIRT2, this compound can mitigate the neurotoxic effects associated with α-synuclein aggregation, a hallmark of Parkinson's disease pathology.

Table 1: Mechanistic Insights

| Mechanism | Description |

|---|---|

| SIRT2 Inhibition | Selectively inhibits SIRT2 activity, reducing neurotoxicity from α-synuclein. |

| Neuroprotection | Rescues dopamine neurons in models of Parkinson's disease. |

| Cellular Effects | Alters acetylation patterns of target proteins involved in neuroprotection. |

Pharmacological Profile

This compound has been evaluated for its pharmacokinetic properties and efficacy in various experimental setups:

- In vitro Studies : Demonstrated significant protective effects against cell death induced by α-synuclein in neuronal cell lines.

- In vivo Studies : Exhibited neuroprotective effects in mouse models of Parkinson's disease, with improvements in motor function and reduction in neurodegeneration markers.

Table 2: Pharmacokinetic Properties

| Parameter | Value |

|---|---|

| Half-life | ~4 hours |

| Bioavailability | Moderate |

| Administration Route | Oral |

Case Studies and Research Findings

- Neuroprotection Against α-Synuclein Toxicity

- Animal Model Efficacy

- Comparative Studies

Properties

IUPAC Name |

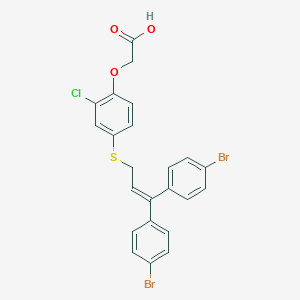

2-[4-[3,3-bis(4-bromophenyl)prop-2-enylsulfanyl]-2-chlorophenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17Br2ClO3S/c24-17-5-1-15(2-6-17)20(16-3-7-18(25)8-4-16)11-12-30-19-9-10-22(21(26)13-19)29-14-23(27)28/h1-11,13H,12,14H2,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQIYGYDPRBEUAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=CCSC2=CC(=C(C=C2)OCC(=O)O)Cl)C3=CC=C(C=C3)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17Br2ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434769 | |

| Record name | CAY10592 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685139-10-0 | |

| Record name | CAY10592 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.